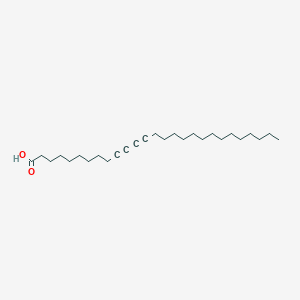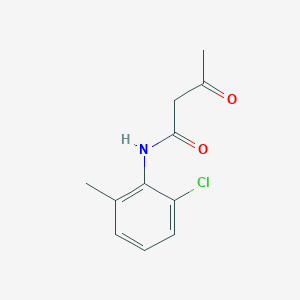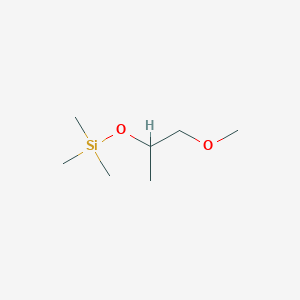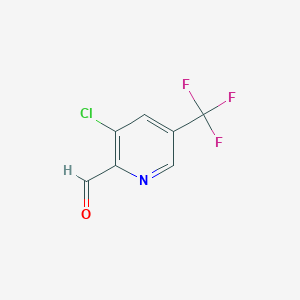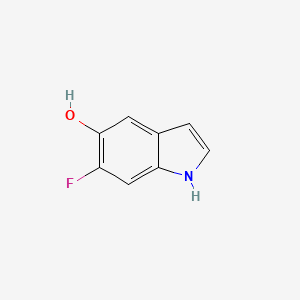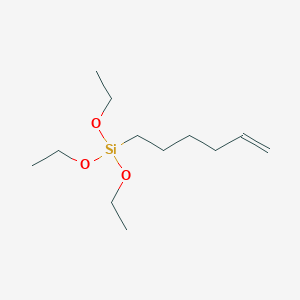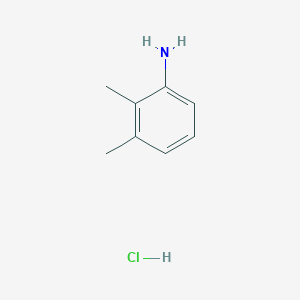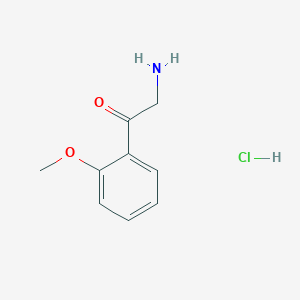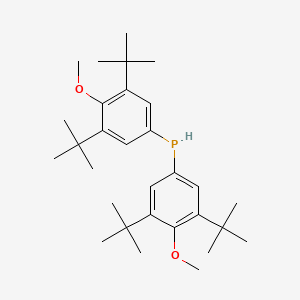
Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphan
Übersicht
Beschreibung
Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.
Synthetic Routes and Reaction Conditions:
Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .
The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.
Purification: steps may include recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation to form bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide .
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.
Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .
Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .
Major Products Formed:
Oxidation: The major product is bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide .
Reduction: Reduction products are less common but can include phosphine derivatives .
Substitution: Substitution reactions yield various phosphine derivatives .
Chemistry:
Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Biology:
Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Environmental Applications: It plays a role in environmental remediation processes.
Molecular Targets and Pathways:
Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.
Mechanism:
Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.
Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.
Wissenschaftliche Forschungsanwendungen
Ligand in Kreuzkupplungsreaktionen
“Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphan” wird als Ligand in verschiedenen Kreuzkupplungsreaktionen eingesetzt . Dazu gehören die Buchwald-Hartwig-Kreuzkupplung, die Heck-Reaktion, die Hiyama-Kupplung, die Negishi-Kupplung, die Sonogashira-Kupplung, die Stille-Kupplung und die Suzuki-Miyaura-Kupplung .
Asymmetrische Hydrierung
Diese Verbindung wird auch als Reaktant in der asymmetrischen Hydrierung mit Iridium-Katalysatoren eingesetzt . Dieser Prozess ist entscheidend für die Herstellung von chiralen Molekülen, die in der Pharmaindustrie und anderen Branchen eine wichtige Rolle spielen.
Kondensationen mit optisch aktiven Diolen
“this compound” wird bei Kondensationen mit optisch aktiven Diolen verwendet . Dieser Prozess wird verwendet, um komplexe Moleküle mit spezifischer Stereochemie zu erzeugen.
Chemoselektive Reaktionen
Diese Verbindung wird in chemoselektiven Reaktionen mit deprotoniertem 2-Hydroxy-3,3,N-trimethylbutanamid verwendet . Dies ermöglicht die selektive Bildung bestimmter Bindungen in komplexen Molekülen.
Synthese von Phosphin-haltigen Aminosäuren und Peptid-basierten Katalysator-Liganden
“this compound” wird bei der Synthese von Phosphin-haltigen Aminosäuren und Peptid-basierten Katalysator-Liganden eingesetzt . Diese Verbindungen haben potenzielle Anwendungen in der Katalyse und der Arzneimittelentwicklung.
Antioxidative Eigenschaften
Forschungsergebnisse zeigen, dass diese Verbindung antioxidative Eigenschaften aufweist . Es wurde bei der Herstellung von Bis(Polysulfiden) in Gegenwart phenolischer Mannich-Basen verwendet , und seine hohe antioxidative Aktivität wurde in einer Modellreaktion mit dem freien Chromogen-Radikal 2,2-Diphenyl-1-picrylhydrazyl und unter Bedingungen der beschleunigten thermischen Oxidation von paraffinischen und Mineralölen demonstriert .
Vergleich Mit ähnlichen Verbindungen
Bis(3,5-dimethylphenyl)phosphine
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Tris(4-trifluoromethylphenyl)phosphine
Uniqueness:
Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBUSRDBBMQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619593 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-24-9 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



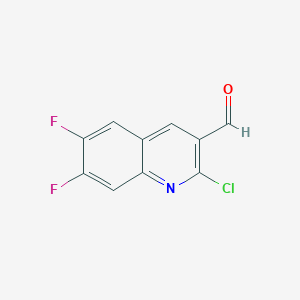
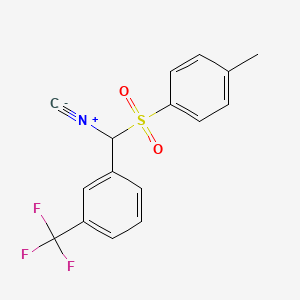
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)
